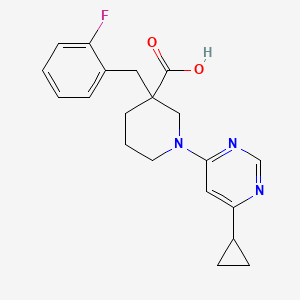![molecular formula C15H19NO4 B5482547 N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5482547.png)
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide is a complex organic compound with a unique structure that combines elements of oxolane and benzofuran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the ethoxy group. The benzofuran moiety is then synthesized separately and coupled with the oxolane derivative under specific reaction conditions. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxolane and benzofuran derivatives, such as:
- [(3S,4R)-4-alkanoyl-5-oxooxolan-3-yl]methyl phosphate
- 2-aminooxyethyl-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methyl-sulfonium .
Uniqueness
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications .
Propriétés
IUPAC Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-13-9-18-8-12(13)16-15(17)11-5-3-4-10-6-7-20-14(10)11/h3-5,12-13H,2,6-9H2,1H3,(H,16,17)/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLANPUSQLHNRMB-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)C2=CC=CC3=C2OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)C2=CC=CC3=C2OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5482467.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482471.png)

![3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethyl-1-propanol](/img/structure/B5482489.png)
![4-[(benzylsulfonyl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5482498.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5482506.png)
![3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482513.png)
![4-(methylthio)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5482517.png)
![6-methyl-2-[(4-nitrophenoxy)methyl]-4-pyrimidinamine](/img/structure/B5482525.png)
![6-(2-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5482529.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482534.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5482556.png)
![1-Ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5482564.png)
